REACTION_CXSMILES
|
[CH:1]1([OH:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[Br:7][C:8]1[CH:9]=[N:10][C:11](Cl)=[N:12][CH:13]=1.[H-].[Na+]>O1CCOCC1>[Br:7][C:8]1[CH:9]=[N:10][C:11]([O:6][CH:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[N:12][CH:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
36.3 μL
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)O
|
Name
|
|
Quantity
|
38.7 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)Cl
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
24 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at r.t. over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing of the cooling bath the reaction mixture
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched by the addition of water
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in DCM
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product is used without further purification
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=NC(=NC1)OC1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |